3-(Chloromethyl)benzofuran
Overview
Description
3-(Chloromethyl)benzofuran is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofurans can be prepared by various methods in the laboratory . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)benzofuran is a benzofuran ring with a chloromethyl group attached . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions . For example, a series of new potent antiviral benzofuran derivatives can be synthesized by naturally occurring furanone compounds .Scientific Research Applications
Antitubercular Activity : A study by (Abdullah et al., 2021) designed and synthesized 3-chlorobenzofuran derivatives, which showed significant in vitro inhibitory potency against multidrug-resistant Mycobacterium tuberculosis strains.
Bioactivity and Synthesis : Benzofuran compounds, including 3-(Chloromethyl)benzofuran, have been identified for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. This makes them potential natural drug lead compounds as highlighted by (Miao et al., 2019).
Synthesis and Structural Properties : The synthesis of 3-Benzoyl[b]benzofurans, which includes compounds like 3-(Chloromethyl)benzofuran, plays a role in the development of bioactive molecules for pharmaceutical use. This was discussed by (Delogu & Begala, 2016).
Pharmacodynamic Activity : Studies have investigated benzofuranethanamines, closely related to 3-(Chloromethyl)benzofuran, for their structure-activity relationships with antiarrhythmic compounds, as explored by (Ecker et al., 1995).
Antimicrobial Agents : The benzofuran nucleus, including 3-(Chloromethyl)benzofuran, is integral to numerous bioactive heterocycles with applications in antimicrobial therapy. This is detailed in research by (Dawood, 2019).
Molecular Docking Studies : The structural and spectroscopic properties of benzofuran derivatives have been the focus of molecular docking studies to investigate their biological activities. Research by (Sagaama et al., 2020) provides insights into their potential as inhibitors against cancer and microbial diseases.
Antimicrobial Activity of Benzofuran Derivatives : Benzofuran compounds, including 3-(Chloromethyl)benzofuran, have been found effective against microbial diseases, as discussed in a study by (Hiremathad et al., 2015).
Synthesis of Functionalized Benzofurans : The synthesis of highly functionalized benzofurans, such as 3-(Chloromethyl)benzofuran, is crucial for the development of new therapeutic agents, as presented in the research by (Schevenels & Markó, 2012).
Safety And Hazards
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide potential applications as medicinal drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising.
properties
IUPAC Name |
3-(chloromethyl)-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKFWYXZNWRCAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497452 | |
Record name | 3-(Chloromethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)benzofuran | |
CAS RN |
67713-99-9 | |
Record name | 3-(Chloromethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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